4-Methyl-2,5-diphenyl-1,3-thiazole
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Overview
Description
4-Methyl-2,5-diphenyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is notable for its aromaticity, which is due to the delocalization of π-electrons across the ring structure. Thiazoles, including this compound, are known for their diverse biological activities and are found in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5-diphenyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromoacetophenone with thiourea under basic conditions, followed by methylation and phenylation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,5-diphenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2,5-diphenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2,5-diphenyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic ring structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure but differ in the substituents at the 2 and 4 positions.
Thiazolidines: Reduced forms of thiazoles with a saturated ring structure.
Thiazolothiazoles: Compounds with fused thiazole rings, exhibiting unique chemical and biological properties.
Uniqueness: 4-Methyl-2,5-diphenyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H13NS |
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Molecular Weight |
251.3 g/mol |
IUPAC Name |
4-methyl-2,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C16H13NS/c1-12-15(13-8-4-2-5-9-13)18-16(17-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
IWVPSEZSKOEHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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